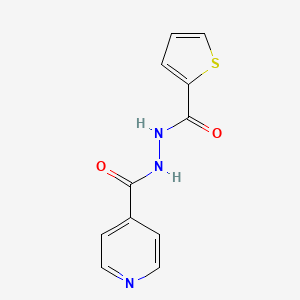

1-Isonicotinoyl-2-(2-thenoyl)hydrazine

Description

1-Isonicotinoyl-2-(2-thenoyl)hydrazine is a hydrazone derivative known for its diverse pharmacological properties.

Properties

IUPAC Name |

N'-(thiophene-2-carbonyl)pyridine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2S/c15-10(8-3-5-12-6-4-8)13-14-11(16)9-2-1-7-17-9/h1-7H,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZDRUTWZMGUSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NNC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70919978 | |

| Record name | N-[Hydroxy(thiophen-2-yl)methylidene]pyridine-4-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24813895 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

91093-48-0 | |

| Record name | Hydrazine, 1-isonicotinoyl-2-(2-thenoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091093480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(thiophen-2-yl)methylidene]pyridine-4-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isonicotinoyl-2-(2-thenoyl)hydrazine typically involves the reaction of isonicotinic acid hydrazide with 2-thenoyl chloride. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Isonicotinoyl-2-(2-thenoyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed:

Oxidation: Oxidized hydrazone derivatives.

Reduction: Reduced hydrazine compounds.

Substitution: Substituted hydrazone derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-Isonicotinoyl-2-(2-thenoyl)hydrazine typically involves the reaction of isonicotinic acid hydrazide with 2-thenoyl chloride or related derivatives. Various methods have been reported, including one-pot syntheses that yield satisfactory results under mild conditions. Characterization techniques such as NMR, FT-IR, and mass spectrometry are used to confirm the structure and purity of the synthesized compounds .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer). For instance, one derivative showed an IC50 value comparable to standard anticancer agents, indicating significant potential for development as an anticancer drug .

Antimycobacterial Activity

The compound has shown promising results in vitro against Mycobacterium tuberculosis. Studies indicate that it may inhibit the growth of this pathogen effectively, suggesting its potential role in treating tuberculosis . The mechanism involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival.

Anti-inflammatory Properties

Compounds derived from isonicotinic acid hydrazide are noted for their anti-inflammatory effects. They may modulate inflammatory pathways and reduce cytokine release, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives:

Mechanism of Action

The mechanism of action of 1-Isonicotinoyl-2-(2-thenoyl)hydrazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Isonicotinoyl-2-(2-thenoyl)hydrazine can be compared with other hydrazone derivatives:

Biological Activity

1-Isonicotinoyl-2-(2-thenoyl)hydrazine is a hydrazone derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is synthesized from isonicotinic acid hydrazide and 2-thenoyl chloride, and its pharmacological properties are being explored extensively.

This compound can be synthesized through the following reaction:

- Reactants : Isonicotinic acid hydrazide + 2-Thenoyl chloride

- Solvents : Typically acetone or ethanol

- Conditions : Reflux to promote reaction completion followed by recrystallization for purification.

The structural formula of this compound is represented as .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values range from 6.25 to 12.5 μg/mL, showcasing its potential as an effective antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses notable anticancer properties. It has been tested against several cancer cell lines, showing the ability to inhibit cell proliferation effectively. For instance, in studies involving the MDA-MB-231 triple-negative breast cancer cell line, this compound exhibited an IC50 value of approximately 12 μM, indicating a strong cytotoxic effect compared to standard chemotherapeutics .

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular pathways. It is believed to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway, characterized by the modulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 . Additionally, its antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Comparison with Similar Compounds

To better understand the efficacy of this compound, it is useful to compare it with other hydrazone derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (μM) |

|---|---|---|---|

| This compound | High | Moderate | ~12 |

| Isoniazid | Moderate | Low | N/A |

| Hydrazone derivatives (general) | Variable | Variable | Variable |

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

- Antimicrobial Study : A study published in MDPI highlighted the compound's effectiveness against multiple bacterial strains with low MIC values, suggesting its potential role in developing new antibiotics .

- Anticancer Evaluation : Research conducted on various cancer cell lines revealed that this compound significantly inhibited cell growth, inducing apoptosis through mitochondrial pathways .

- Mechanistic Insights : Investigations into the molecular targets of this compound have shown that it modulates key proteins involved in apoptosis, providing insights into its potential therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.